Hydroxy Vandetanib-d4

Stable isotope labeling LC-MS/MS quantification Internal standard selection

Hydroxy Vandetanib-d4 is a stable isotope-labeled analog of the hydroxy metabolite of vandetanib, a multi-targeted tyrosine kinase inhibitor approved for medullary thyroid cancer. The compound carries four deuterium atoms on the piperidine ring, resulting in a molecular formula of C22H20D4BrFN4O3 and a molecular weight of 495.38 g/mol.

Molecular Formula C22H24BrFN4O3
Molecular Weight 495.4 g/mol
Cat. No. B12416895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Vandetanib-d4
Molecular FormulaC22H24BrFN4O3
Molecular Weight495.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCN(CC4)CO
InChIInChI=1S/C22H24BrFN4O3/c1-30-20-9-16-19(10-21(20)31-11-14-4-6-28(13-29)7-5-14)25-12-26-22(16)27-18-3-2-15(23)8-17(18)24/h2-3,8-10,12,14,29H,4-7,11,13H2,1H3,(H,25,26,27)/i6D2,7D2
InChIKeyDOKXHMPUAQBETB-KXGHAPEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Vandetanib-d4 (CAS 1346598-62-6): A Deuterium-Labeled Vandetanib Metabolite for Bioanalytical Quantification


Hydroxy Vandetanib-d4 is a stable isotope-labeled analog of the hydroxy metabolite of vandetanib, a multi-targeted tyrosine kinase inhibitor approved for medullary thyroid cancer [1]. The compound carries four deuterium atoms on the piperidine ring, resulting in a molecular formula of C22H20D4BrFN4O3 and a molecular weight of 495.38 g/mol [2]. It is primarily classified as a pharmaceutical reference standard and stable isotope-labeled internal standard for LC-MS/MS analytical workflows [3]. The unlabeled counterpart (Hydroxy Vandetanib, CAS 910298-61-2) is a phase I metabolite formed via α-hydroxylation of the N-methyl piperidine moiety of vandetanib [1].

Why Vandetanib-d4 or Hydroxy Vandetanib Cannot Replace Hydroxy Vandetanib-d4 in Analytical Workflows


Interchanging Hydroxy Vandetanib-d4 with other deuterated vandetanib analogs (e.g., Vandetanib-d4, CAS 1215100-18-7; or N-Desmethyl Vandetanib-d4, CAS 1346603-93-7) introduces quantitation errors because each deuterated standard co-elutes with a different target analyte. Hydroxy Vandetanib-d4 is designed to match the extraction recovery, ionization efficiency, and chromatographic retention time of the hydroxy vandetanib metabolite specifically [1]. Using the parent deuterated drug (Vandetanib-d4) to quantify the hydroxy metabolite would mismatch the physiochemical properties, potentially violating bioanalytical validation criteria for matrix effects and recovery according to FDA/EMA guidelines . Likewise, the non-deuterated Hydroxy Vandetanib (CAS 910298-61-2) lacks the mass offset required for MS discrimination against the endogenous analyte [2]. The d4 labeling on the piperidine ring provides a +4.03 Da mass shift, sufficient to avoid isotopic overlap while preserving near-identical chemical behavior .

Quantitative Differentiation Evidence: Hydroxy Vandetanib-d4 vs. Closest Analog Comparators


Isotopic Mass Shift: d4 vs. Non-Deuterated Hydroxy Vandetanib Enables MS Discrimination

Hydroxy Vandetanib-d4 (C22H20D4BrFN4O3) has a molecular weight of 495.38 g/mol, while its non-deuterated counterpart Hydroxy Vandetanib (C22H24BrFN4O3, CAS 910298-61-2) has a molecular weight of 491.35 g/mol, yielding a mass difference of +4.03 Da [1]. This mass shift arises from four deuterium atoms substituted at the 2,2,6,6-positions of the piperidine ring [2]. By comparison, Vandetanib-d6 (CAS 1174683-49-8) provides a +6 Da shift on the parent drug scaffold but does not match the hydroxy metabolite's structure .

Stable isotope labeling LC-MS/MS quantification Internal standard selection

Metabolic Pathway Specificity: Hydroxy Vandetanib as a Phase I α-Hydroxylation Product

In the comprehensive metabolite identification study by Attwa et al. (2018), α-hydroxylation was confirmed as one of four phase I metabolic pathways of vandetanib, alongside N-oxide formation, N-demethylation, and α-carbonyl formation [1]. However, the hydroxy metabolite was detected only in vitro (rat liver microsomes) and as a minor in vivo metabolite; the major circulating metabolites in humans are N-desmethylvandetanib (7–17.1% of parent exposure) and vandetanib N-oxide (1.4–2.2% of parent exposure) [2]. In vitro, the potency of N-desmethylvandetanib against VEGFR-2 and EGFR is similar to vandetanib, whereas vandetanib N-oxide is >50-fold less active [3]. No equivalent pharmacological activity data exist for hydroxy vandetanib in the public domain.

Drug metabolism Phase I biotransformation Vandetanib metabolite profiling

Purity and Characterization: Vendor-Claimed Quality Metrics vs. Parent Deuterated Standards

Veeprho claims '100% accuracy of data' and '0% tolerance in quality of product' for Hydroxy Vandetanib-D4 (Cat. No. DVE001850), supported by full spectral characterization [1]. PharmAffiliates supplies the compound with a Certificate of Analysis including HPLC, MS, and ¹H-NMR data; the non-deuterated Hydroxy Vandetanib from CymitQuimica is specified at a minimum purity of 95% . In contrast, Vandetanib-d4 (parent) from Axios Research is described as a 'fully characterized reference standard compliant with regulatory guidelines' and is traceable against USP or EP pharmacopeial standards . Vendors of Hydroxy Vandetanib-d4 do not currently claim direct USP/EP traceability, positioning it more as a research-grade metabolite standard than as a certified pharmacopeial impurity reference material [2].

Reference standard purity Certificate of Analysis Quality control

Analytical Internal Standard Suitability: Matrix Effect and Recovery Considerations

Stable isotope-labeled internal standards are recommended in bioanalytical guidance (FDA M10, EMA) because deuterated analogs exhibit near-identical extraction recovery, chromatographic retention, and ionization efficiency to the unlabeled analyte [1]. Bai et al. successfully validated an LC-ESI-MS/MS method using d4-ZD6474 (parent vandetanib-d4) as an internal standard for vandetanib quantification in human plasma and CSF, achieving sensitivity down to 2 ng/mL [2]. However, when quantifying the hydroxy vandetanib metabolite specifically, the parent d4 standard would exhibit different retention time and matrix effect, leading to systematic bias [3]. Hydroxy Vandetanib-d4, by matching both the hydroxyl group and the core scaffold of the target analyte, is the structurally congruent internal standard for this specific metabolite, although no published validation study using Hydroxy Vandetanib-d4 as an ISTD was identified at the time of this analysis [4].

Isotope dilution mass spectrometry Matrix effect Extraction recovery

Impurity Reference Standard Classification: Hydroxy Vandetanib-d4 in the Vandetanib Impurity Profile

Hydroxy Vandetanib is classified as Vandetanib Impurity 3 in commercial impurity reference standard catalogs [1]. Veeprho lists Hydroxy Vandetanib-D4 (Cat. No. DVE001850) alongside N-Demethyl Vandetanib-D4 (Cat. No. DVE001851) and O-Demethyl Vandetanib-D4 (Cat. No. DVE001852) as part of a comprehensive vandetanib impurity panel [2]. SynZeal similarly offers multiple vandetanib impurities for ANDA and DMF applications, with full characterization data compliant with ICH guidelines [3]. The d4-labeled hydroxy standard serves a dual role: impurity marker qualification in API batch release and as an internal standard for quantifying hydroxy vandetanib in stability studies.

Pharmaceutical impurity profiling ANDA submission Reference standard catalog

Optimal Application Scenarios for Hydroxy Vandetanib-d4 Based on Evidence


LC-MS/MS Quantification of the Hydroxy Vandetanib Metabolite in Preclinical DMPK Studies

Use Hydroxy Vandetanib-d4 as a stable isotope-labeled internal standard for selective quantification of the α-hydroxylation metabolite in plasma, urine, or microsomal incubation samples. The structural congruency and +4 Da mass shift enable accurate peak area ratio normalization in MRM-based LC-MS/MS methods. This application is particularly relevant for in vitro metabolic stability studies using rat or human liver microsomes, where α-hydroxylation has been detected as a phase I pathway [1]. Method validation should include assessment of matrix effect, extraction recovery, and carryover per FDA M10 guidance [2].

Vandetanib Impurity Profiling in API Quality Control and Stability Testing

Employ Hydroxy Vandetanib-d4 as a reference standard for identification and quantification of the hydroxy impurity in vandetanib active pharmaceutical ingredient (API) batches. The compound is cataloged as Vandetanib Impurity 3 and can be used in HPLC-UV or LC-MS methods for purity testing, forced degradation studies, and long-term stability evaluations in support of ANDA or DMF submissions [3]. The deuterated version provides the analytical advantage of isotope dilution for more accurate impurity quantification in complex matrices.

Metabolic Pathway Elucidation Using Stable Isotope Tracing

Use Hydroxy Vandetanib-d4 as a tracer in mechanistic studies of vandetanib metabolism to distinguish the α-hydroxylation pathway from competing N-demethylation and N-oxide formation pathways. Because the d4 label is metabolically stable on the piperidine ring (α to the site of hydroxylation), it allows researchers to track the fate of the labeled species without interference from endogenous metabolites. This is supported by the identification of α-hydroxylation as a distinct phase I route in the vandetanib metabolic scheme, as characterized by LC-ESI-MS/MS [4].

Method Development and Cross-Validation for Vandetanib Metabolite Panels

Incorporate Hydroxy Vandetanib-d4 as part of a multi-analyte internal standard cocktail for simultaneously quantifying vandetanib and its major metabolites (N-desmethyl vandetanib, vandetanib N-oxide, and hydroxy vandetanib) in a single LC-MS/MS run. While Vandetanib-d4 serves as the ISTD for the parent drug and N-Desmethyl Vandetanib-d4 serves for the N-desmethyl metabolite, Hydroxy Vandetanib-d4 fills the gap for the hydroxylated metabolite, ensuring each analyte is paired with a structurally identical, isotopically distinct internal standard [5].

Quote Request

Request a Quote for Hydroxy Vandetanib-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.